N-Ethyl-N-(morpholin-2-ylmethyl)ethanamine dihydrochloride
Overview
Description
“N-Ethyl-N-(morpholin-2-ylmethyl)ethanamine” is a chemical compound with the CAS Number: 122894-66-0 . It has a molecular weight of 172.27 . The compound is typically a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of “N-Ethyl-N-(morpholin-2-ylmethyl)ethanamine” can be represented by the linear formula: C9H20N2O . The Inchi Code for this compound is 1S/C9H20N2O/c1-3-11(4-2)8-9-7-10-5-6-12-9/h9-10H,3-8H2,1-2H3 .Physical and Chemical Properties Analysis
“N-Ethyl-N-(morpholin-2-ylmethyl)ethanamine” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 172.27 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Gene Function Inhibition and Study
Morpholino oligos, related to the chemical structure of N-Ethyl-N-(morpholin-2-ylmethyl)ethanamine dihydrochloride, have been extensively used to inhibit gene function in embryos across a range of model organisms. This approach has been found to be a relatively simple and rapid method to study gene function, with careful controls ensuring reliability (Heasman, 2002).
Antioxidant Activity Analysis
Analytical methods have been developed to determine the antioxidant activity of compounds, including this compound. These methods are critical for understanding the antioxidant properties of various substances in fields ranging from food engineering to medicine (Munteanu & Apetrei, 2021).
Pharmaceutical Applications
Piperazine and morpholine nuclei, closely related to this compound, exhibit a broad spectrum of pharmaceutical applications. The development of new synthetic methods for derivatives of these compounds reveals their potent pharmacophoric activities, underscoring their importance in medicinal chemistry (Mohammed et al., 2015).
Gas Separation Technologies
The compound has been implicated in studies related to gas separations using stabilized room temperature ionic liquid membranes (SILMs). Research in this area aims to enhance the efficiency of SILMs for various gas pair separations, potentially guiding future innovations in gas separation technologies (Scovazzo, 2009).
Chemotherapeutic Research
Research into the chemotherapeutic applications of morpholine derivatives, including those structurally related to this compound, has shown significant promise. These studies have explored the broad spectrum of pharmacological profiles of morpholine derivatives, highlighting their potential in developing new chemotherapeutic agents (Asif & Imran, 2019).
Safety and Hazards
Properties
IUPAC Name |
N-ethyl-N-(morpholin-2-ylmethyl)ethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-3-11(4-2)8-9-7-10-5-6-12-9;;/h9-10H,3-8H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDAPRGKAHFBFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CNCCO1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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